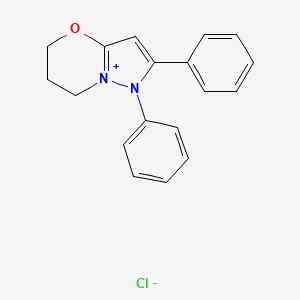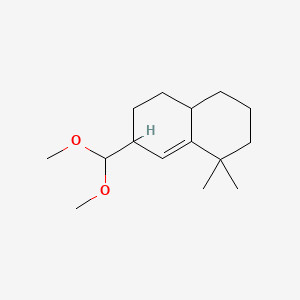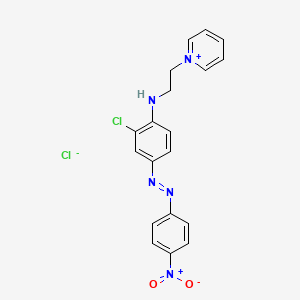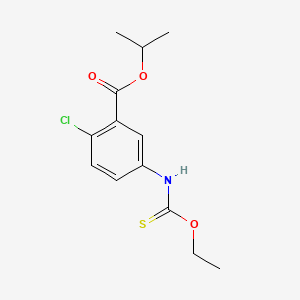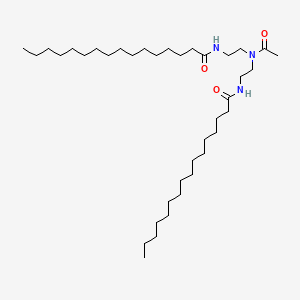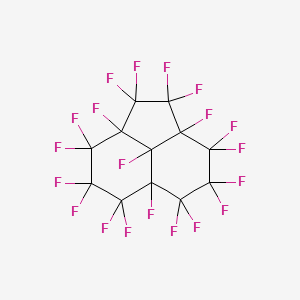
Acenaphthylene, eicosafluorododecahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acenaphthylene, eicosafluorododecahydro- is a polycyclic aromatic hydrocarbon with a unique structure that includes multiple fused rings. This compound is characterized by its high degree of fluorination, which imparts distinct chemical and physical properties. It is a yellow solid that is insoluble in water but highly soluble in organic solvents such as ethanol, diethyl ether, and benzene .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acenaphthylene, eicosafluorododecahydro- typically involves the fluorination of acenaphthylene. One common method is the direct fluorination of acenaphthylene using elemental fluorine in the presence of a catalyst. This reaction is carried out under controlled conditions to prevent over-fluorination and to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of acenaphthylene, eicosafluorododecahydro- often employs a continuous flow reactor system to maintain precise control over reaction conditions. This method allows for the efficient production of the compound on a large scale while minimizing the risk of side reactions and ensuring high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Acenaphthylene, eicosafluorododecahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form acenaphthoquinone derivatives.
Reduction: Reduction reactions can convert it to more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Acenaphthoquinone derivatives.
Reduction: More saturated hydrocarbons such as acenaphthene.
Substitution: Various halogenated acenaphthylene derivatives.
Applications De Recherche Scientifique
Acenaphthylene, eicosafluorododecahydro- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which acenaphthylene, eicosafluorododecahydro- exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The high degree of fluorination enhances its binding affinity and specificity for these targets, leading to various biological and chemical effects. The pathways involved often include oxidative stress and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acenaphthene: A less fluorinated analog with similar structural features but different chemical properties.
Acenaphthoquinone: An oxidized derivative with distinct reactivity and applications.
Spiroacenaphthylenes: Compounds with spiro-fused cyclic frameworks that exhibit unique biological activities.
Uniqueness
Acenaphthylene, eicosafluorododecahydro- stands out due to its high degree of fluorination, which imparts unique chemical stability, reactivity, and biological activity. This makes it a valuable compound for various advanced applications in research and industry .
Propriétés
Numéro CAS |
307-07-3 |
|---|---|
Formule moléculaire |
C12F20 |
Poids moléculaire |
524.10 g/mol |
Nom IUPAC |
1,1,2,2,3,3,3a,4,4,5,5,5a,6,6,7,7,8,8,8a,8b-icosafluoroacenaphthylene |
InChI |
InChI=1S/C12F20/c13-1-2(14)5(17,18)6(19,20)3(1,15)8(23,24)12(31,32)10(27,28)4(1,16)9(25,26)11(29,30)7(2,21)22 |
Clé InChI |
VDXGSVGYMMTFHU-UHFFFAOYSA-N |
SMILES canonique |
C12(C3(C(C(C1(C(C(C(C2(C(C(C3(F)F)(F)F)(F)F)F)(F)F)(F)F)(F)F)F)(F)F)(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


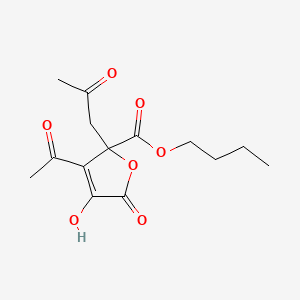
![5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12687869.png)
![2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12687876.png)
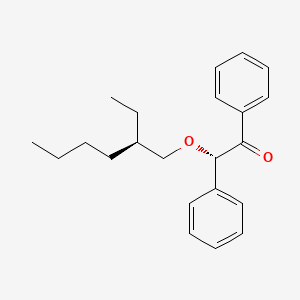

![[2-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-4,6-dimethylphenyl]-phenylmethanone;hydrochloride](/img/structure/B12687890.png)
![tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate](/img/structure/B12687893.png)
